N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide
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Overview
Description
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide is a compound that features polyethylene glycol (PEG) chains with azide and maleimide functional groups. This compound is particularly useful in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide typically involves the following steps:
PEGylation: The initial step involves the PEGylation of an amine-containing molecule with PEG2-azide.
Amidation: The PEGylated product is then reacted with a maleimide-containing compound to form the final product.
Common reaction conditions include:
Solvent: Organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Catalysts like copper(I) bromide (CuBr) are often used in click chemistry reactions.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions with alkyne-containing molecules.
Michael Addition: The maleimide group can undergo Michael addition with thiol-containing molecules.
Common Reagents and Conditions
Reagents: Common reagents include alkynes for click chemistry and thiols for Michael addition.
Conditions: Reactions are typically carried out in organic solvents at room temperature with or without catalysts.
Major Products
Click Chemistry: The major product is a triazole linkage formed between the azide and alkyne groups.
Michael Addition: The major product is a thioether linkage formed between the maleimide and thiol groups.
Scientific Research Applications
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide involves the formation of stable covalent bonds with target molecules through its azide and maleimide functional groups. The azide group participates in click chemistry reactions, while the maleimide group undergoes Michael addition with thiols. These reactions result in the formation of stable linkages that are resistant to hydrolysis and other degradation processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic NHS ester: Similar in structure but contains an NHS ester group instead of a maleimide group.
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid: Contains an ethanoic acid group instead of a maleimide group.
Uniqueness
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide is unique due to its combination of azide and maleimide functional groups, which allows it to participate in both click chemistry and Michael addition reactions. This dual functionality makes it highly versatile for various bioconjugation and material science applications.
Properties
IUPAC Name |
N,N-bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]-3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N8O9/c24-28-26-4-10-36-16-19-38-12-6-30(7-13-39-20-17-37-11-5-27-29-25)21(32)3-9-35-15-18-40-14-8-31-22(33)1-2-23(31)34/h1-2H,3-20H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFNLSWFSJXSTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCC(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N8O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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